4-Cyclopropoxyphenylboronic acid
Overview
Description
4-Cyclopropoxyphenylboronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group. This compound is particularly interesting due to its unique structure, which includes a cyclopropoxy group attached to a phenyl ring. The presence of the boronic acid moiety makes it a valuable intermediate in organic synthesis, especially in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling.
Preparation Methods
The synthesis of 4-Cyclopropoxyphenylboronic acid can be achieved through several methods. One common approach involves the reaction of 4-bromophenol with cyclopropyl bromide in the presence of a base to form 4-cyclopropoxyphenol. This intermediate is then subjected to a borylation reaction using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst to yield this compound .
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. These methods may include continuous flow processes and the use of more efficient catalysts to increase yield and reduce production costs .
Chemical Reactions Analysis
4-Cyclopropoxyphenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygenated derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and oxidizing agents such as hydrogen peroxide .
Scientific Research Applications
4-Cyclopropoxyphenylboronic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Cyclopropoxyphenylboronic acid primarily involves its ability to form covalent bonds with other molecules. The boronic acid moiety can interact with diols and other nucleophiles through a reversible covalent bond formation. This property is exploited in various applications, such as the design of sensors and enzyme inhibitors . The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.
Comparison with Similar Compounds
4-Cyclopropoxyphenylboronic acid can be compared with other boronic acids, such as phenylboronic acid and 4-methoxyphenylboronic acid. While all these compounds share the boronic acid functional group, the presence of different substituents on the phenyl ring imparts unique properties to each compound . For example:
Phenylboronic Acid: Lacks additional substituents, making it a simpler and more versatile reagent in organic synthesis.
4-Methoxyphenylboronic Acid: Contains a methoxy group, which can influence its reactivity and interactions with other molecules.
The cyclopropoxy group in this compound adds steric bulk and electronic effects, which can affect its reactivity and selectivity in chemical reactions .
Properties
IUPAC Name |
(4-cyclopropyloxyphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BO3/c11-10(12)7-1-3-8(4-2-7)13-9-5-6-9/h1-4,9,11-12H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZOOGQYKHWNGOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OC2CC2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70681860 | |
Record name | [4-(Cyclopropyloxy)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70681860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
871829-90-2 | |
Record name | [4-(Cyclopropyloxy)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70681860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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